molecular formula C23H19NO5 B613539 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid CAS No. 178119-93-2

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Cat. No.: B613539
CAS No.: 178119-93-2
M. Wt: 389.4
InChI Key: QBYSEGZHOGZXFO-OAQYLSRUSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydroxyphenyl acetic acid moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

Mechanism of Action

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

, also known as FMOC-D-4-HYDROXYPHENYLGLYCINE , is an organic compound with a wide range of applications in pharmaceutical chemical synthesis . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.

Target of Action

It is known that it is used as one of the amino acid units in polypeptide synthesis .

Mode of Action

It is known that its hydroxyl functionality can be used for reaction directing, for example by esterification to form an ester bond . It can also be used as a building block for drug molecules .

Biochemical Pathways

It is known to be used in the synthesis of various peptides, suggesting it may play a role in protein synthesis and related biochemical pathways .

Pharmacokinetics

It is soluble in organic solvents such as dimethylformamide (dmf) and dichloromethane (dcm), which may influence its bioavailability .

Result of Action

Given its role in peptide synthesis, it may contribute to the formation of proteins and peptides with specific functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dry, sealed container, away from direct sunlight . During use, a well-ventilated laboratory environment should be maintained to avoid inhaling harmful gases or vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.

    Formation of the Hydroxyphenyl Acetic Acid Moiety: The protected amino compound is then reacted with 4-hydroxyphenylacetic acid under appropriate conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is used as a building block in the synthesis of complex organic molecules

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.

Medicine

In medicine, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Fmoc group serves as a protecting group for amino acids during peptide synthesis.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in the manufacture of high-value products.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid: The enantiomer of the compound, which has similar chemical properties but different biological activities due to its chirality.

    Fmoc-protected amino acids: Other amino acids protected with the Fmoc group, used in peptide synthesis.

    Hydroxyphenyl acetic acid derivatives: Compounds with similar hydroxyphenyl acetic acid moieties, used in various chemical and biological applications.

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is unique due to its combination of the Fmoc protecting group and the hydroxyphenyl acetic acid moiety. This combination allows for selective protection and functionalization, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYSEGZHOGZXFO-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673973
Record name (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178119-93-2
Record name (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-hydroxyphenyl)acetic acid
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